5-(3-Bromo-benzyl)-2H-tetrazole
Overview
Description
“5-(3-Bromo-benzyl)-2H-tetrazole” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group) and a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom). The “3-Bromo” indicates a bromine atom attached to the third carbon of the benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, bromobenzyl bromides are generally used as reagents to protect ketones and aldehydes in their less reactive alcohol oxidation states and as coupling components in various reactions . A method for preparing p-bromobenzyl bromine involves substitution reaction, solid-liquid separation, re-crystallization, and other steps .
Chemical Reactions Analysis
Bromobenzyl bromides can undergo violent reactions with strong oxidizing agents, high-oxygen materials, bases, and metals. They can form explosive mixtures with air on intense heating .
Physical and Chemical Properties Analysis
Bromobenzyl bromides are typically solid at room temperature, with a melting point of 29-32 °C and a boiling point of 129 °C/19 mmHg. They are soluble in dioxane .
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl bromide, a compound with a similar structure, is known to be a reagent for introducing benzyl groups .
Mode of Action
Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common .
Biochemical Pathways
Without specific studies on “5-(3-Bromo-benzyl)-2H-tetrazole”, it’s difficult to determine the exact biochemical pathways it affects. Benzyl bromide is used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMUMBBOOAEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651526 | |
Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-46-6 | |
Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(3-bromophenyl)methyl]-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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